Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate
Description
Properties
IUPAC Name |
potassium;trifluoro(oxan-3-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c7-6(8,9)5-2-1-3-10-4-5;/h5H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQUKHYVIPLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCOC1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-80-9 | |
| Record name | potassium trifluoro(oxan-3-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate typically involves the reaction of tetrahydro-2H-pyran-3-ylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Typical solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
Synthetic Applications
Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate serves as a versatile reagent in various synthetic pathways:
Cross-Coupling Reactions
The compound is particularly useful in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a nucleophile, allowing for the formation of carbon-carbon bonds, which are essential in building complex organic molecules. The stability of the trifluoroborate moiety under various reaction conditions makes it an attractive alternative to traditional boronic acids and esters .
Synthesis of Heteroaromatic Compounds
Research has demonstrated that this compound can be utilized in the synthesis of heteroaromatic compounds. The trifluoroborate group can be retained during further functionalization, enabling the construction of diverse chemical libraries with varied biological activities .
Development of Novel Heterocycles
In a study focused on the synthesis of novel heterocycles, this compound was employed to facilitate reactions that led to the formation of pyrazoles and thiophenes. The research highlighted the compound's ability to maintain reactivity while allowing for the introduction of additional functional groups on the heterocyclic framework .
Stability and Reactivity Analysis
A comparative analysis was conducted to assess the stability and reactivity of this compound against other organoboron compounds. Results indicated that this compound exhibited superior stability towards air and moisture, making it easier to handle in laboratory settings without special precautions .
Summary Table of Applications
Mechanism of Action
The mechanism by which potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group acts as a versatile functional group that can undergo substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Pyridinyl Derivatives (CAS 1111732-94-5, 1235099-38-3) : Halogen substituents (F, Cl) increase electrophilicity at the boron center, enhancing reactivity in cross-couplings. Chlorine’s larger atomic radius may slow transmetalation compared to fluorine .
- Phenylamino Propyl Group (CAS 1174338-61-4): The amide linkage introduces hydrogen-bonding capability, favoring applications in supramolecular chemistry. However, steric bulk reduces compatibility with sterically hindered substrates .
- Morpholinopyridinyl Group (CAS 1704704-31-3): The morpholine ring improves solubility in polar aprotic solvents and stabilizes intermediates in palladium-catalyzed reactions .
- Tetrahydro-2H-pyran-3-yl Group : The cyclic ether enhances solubility in oxygenated solvents while providing a rigid scaffold for chiral induction, critical for asymmetric catalysis .
Solubility and Stability Trends
- Pyridinyl and morpholinopyridinyl derivatives exhibit higher solubility in DMSO and DMF due to aromatic π-systems and nitrogen/oxygen heteroatoms .
- The tetrahydro-2H-pyran-3-yl substituent confers moderate water solubility (~10–20 mg/mL), advantageous for aqueous-phase reactions .
Research Findings and Case Studies
Structural Insights from Crystallography
X-ray diffraction studies of related compounds, such as potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate, reveal planar geometry at the boron center and hydrogen-bonding networks involving the tetrahydrofuran-like oxygen . These structural features correlate with enhanced thermal stability (decomposition >200°C) compared to non-oxygenated analogs .
Reactivity in Cross-Coupling Reactions
- The tetrahydro-2H-pyran-3-yl substituent demonstrates moderate reaction rates in Suzuki-Miyaura couplings (yields: 70–85%), balancing steric bulk and electronic activation .
- In contrast, chloropyridinyl borates (CAS 1235099-38-3) achieve higher yields (>90%) with electron-rich aryl halides but require elevated temperatures (80–100°C) .
Biological Activity
Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate is an organoboron compound distinguished by its unique structural features, including a potassium cation, a trifluoroborate group, and a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable complexes with electrophiles.
The molecular formula of this compound is , with a molecular weight of approximately 192.04 g/mol. Its structure enhances its reactivity compared to simpler boron compounds, making it a valuable candidate for further research in various fields, particularly in synthetic methodologies.
Biological Activity
The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis. Its ability to facilitate the formation of complex organic molecules positions it as a significant player in pharmaceutical development.
-
Reactivity : this compound can engage in coupling reactions with aryl halides under palladium catalysis, leading to the formation of substituted aromatic compounds. This reaction pathway is crucial for the synthesis of various bioactive molecules.
- Electrophile Complexation : The compound forms stable complexes with electrophiles, enhancing its utility in organic transformations. This property allows it to act as a versatile reagent in synthetic pathways.
Case Studies
Several studies have explored the applications and biological implications of this compound:
- Synthesis of Bioactive Compounds : Research indicates that this compound can be utilized in the synthesis of various bioactive compounds through cross-coupling reactions. For instance, studies have demonstrated successful reactions involving trifluoroborates that yield high yields of desired products when coupled with suitable substrates .
- Catalytic Applications : The compound has been shown to participate effectively in catalytic reactions, particularly those involving Brønsted acids, which enhance the substitution reactions of tetrahydrofuran derivatives .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other related organoboron compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Potassium trifluoroborate | Simpler structure | Widely used as a boron source |
| Sodium trifluoro(ethyl)borate | Ethyl group | Different solubility properties |
| Potassium 1-(tetrahydro-2H-pyran-2-yloxy)-ethyltrifluoroborate | Similar but more complex | Potential for different reactivity due to additional carbon |
The presence of the tetrahydro-2H-pyran moiety distinguishes this compound from simpler boron compounds, potentially enhancing its reactivity and selectivity in organic reactions.
Q & A
Q. What are the standard synthetic routes for Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate?
A common methodology involves hydrotelluration of protected propargylic alcohols followed by boronation. For example, Z-vinylic tellurides derived from dihydropyran-protected propargyl alcohols react with boron isopropoxide and KHF₂ to yield trifluoroborate salts. This method typically achieves ~24% yield after crystallization from Et₂O . Alternative routes may use modified bromomethyltrifluoroborate precursors under solvent-free conditions, though specific yields require further optimization .
| Synthetic Method | Key Reagents | Yield | Conditions |
|---|---|---|---|
| Hydrotelluration/Boronation | B(OiPr)₃, KHF₂ | 24% | Et₂O, 203–253 K |
| Bromomethyl Precursor | KBr, Solvent-free | N/A | Room temperature |
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related trifluoroborates, SCXRD reveals distorted trigonal prismatic geometry around potassium ions, with tetrahedral boron centers and chair conformations in tetrahydro-2H-pyran substituents. Bond lengths (e.g., B–F: ~1.38 Å) and angles (F–B–F: ~109.5°) align with typical trifluoroborate geometries . Complementary techniques like ¹⁹F NMR (δ ~ -135 ppm for BF₃⁻) and IR (B–F stretches at ~1100 cm⁻¹) validate purity and coordination .
Advanced Research Questions
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
As an organotrifluoroborate, it serves as a stable boronate precursor for palladium-catalyzed couplings. The tetrahydro-2H-pyran group enhances solubility in polar aprotic solvents (e.g., DMF), enabling efficient transmetalation. Key optimizations include:
- Catalyst selection: Pd(PPh₃)₄ or SPhos-ligated Pd for sterically hindered substrates.
- Base: Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.
- Temperature: 80–100°C for aryl chloride partners. Contradictions in reported yields (e.g., 50–85%) may arise from competing protodeboronation under acidic conditions or residual moisture .
Q. How can discrepancies in reaction outcomes between trifluoroborates and boronic acids be resolved?
Trifluoroborates exhibit slower transmetalation but greater stability than boronic acids. To address low yields:
- Additives: Use phase-transfer catalysts (e.g., TBAB) to enhance solubility.
- Pre-activation: Treat with Ag₂O to generate reactive "ate" complexes.
- Kinetic analysis: Monitor reaction progress via ¹⁹F NMR to identify bottlenecks (e.g., catalyst decomposition). Contradictory data from different studies may reflect variations in substrate electronics or catalyst loading .
Q. What strategies mitigate challenges in crystallizing this compound?
Crystallization difficulties often stem from hygroscopicity or polymorphism. Proven approaches include:
- Solvent screening: Slow evaporation from Et₂O/acetone mixtures yields high-purity crystals.
- Seeding: Introduce pre-formed microcrystals to control nucleation.
- Temperature gradients: Gradual cooling from 40°C to 4°C reduces amorphous byproducts. SCXRD data confirm that hydrogen bonding between the tetrahydro-2H-pyran oxygen and K⁺ ions stabilizes the lattice .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
